![molecular formula C16H13N3O5S2 B2362959 4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 886936-09-0](/img/structure/B2362959.png)
4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a chemical compound with the molecular formula C16H13N3O5S2 and a molecular weight of 391.42. It has been studied for its anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of this compound has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
While specific chemical reactions involving 4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide have not been found, similar compounds have been evaluated for their anti-inflammatory activity .Scientific Research Applications
Fluorescent Probing for Mercury Detection
This compound has been utilized in the development of fluorescent probes based on the “AIE + ESIPT” mechanism for the detection of mercury ions (Hg^2+). These probes exhibit excellent selectivity , good anti-interference ability , a low detection limit (2.85 × 10^−9 M), and a large Stokes shift (170 nm), making them highly effective for environmental monitoring and safety assessments .
Organic Electronics and Semiconductors
The benzothiazole moiety within this compound contributes to its electron-deficient nature, high oxidative stability, and rigid planar structure. These features facilitate efficient intermolecular π–π overlap, which is crucial for the synthesis of semiconductors used in plastic electronics, such as organic photovoltaics .
Live Cell Imaging
Due to its fluorescent properties, this compound can be applied in live cell imaging. This allows for the real-time observation of cellular processes, which is vital for biological research and medical diagnostics .
Water and Seafood Safety Analysis
The compound’s sensitivity to mercury ions enables its use in testing and ensuring the safety of natural water sources and seafood. This is particularly important for detecting and preventing mercury contamination, which can have severe health implications .
Material Science
In material science, the compound’s structural characteristics can be exploited to create materials with specific electronic properties. This has implications for the development of new materials for various technological applications .
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[d]thiazol-2-yl)thiazolidin-4-ones, have been reported to inhibit hiv-1 reverse transcriptase (rt) . RT is an enzyme that plays a crucial role in the replication of HIV-1 .
Mode of Action
Similar compounds have shown to bind to the allosteric center of rt . The most active derivatives of these compounds exhibit an uncompetitive inhibition mode . This means they bind to the enzyme-substrate complex, altering the enzyme’s activity .
Biochemical Pathways
Given the potential target of rt, it can be inferred that the compound may interfere with the viral replication pathway of hiv-1 .
Pharmacokinetics
Similar compounds have been reported to have good thermal and electrochemical stability , which could potentially impact their bioavailability.
Result of Action
Similar compounds have shown to inhibit the activity of rt, thereby potentially preventing the replication of hiv-1 .
Action Environment
Similar compounds have been reported to have good thermal and electrochemical stability , suggesting they may be robust against various environmental conditions.
properties
IUPAC Name |
4-ethylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S2/c1-2-26(23,24)12-6-3-10(4-7-12)15(20)18-16-17-13-8-5-11(19(21)22)9-14(13)25-16/h3-9H,2H2,1H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZJRLGVKBKLQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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